3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that features a benzamide core substituted with fluorine, methoxy, and a pyrimidinyl-piperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of 3-fluoro-4-methoxybenzoic acid with an amine derivative under amide coupling conditions.
Introduction of the pyrimidinyl-piperidinyl moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the targets involved .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylboronic acid: Similar in having a methoxy group attached to an aromatic ring.
N-(3-fluoro-4-methyl-8-oxonaphthyl)acetamide: Shares the fluorine and methoxy substituents on an aromatic core.
Uniqueness
3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is unique due to its combination of a fluorinated benzamide core with a pyrimidinyl-piperidinyl moiety. This structural complexity provides it with unique chemical and biological properties, distinguishing it from simpler analogs.
Actividad Biológica
3-Fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Fluorine Substituent : The presence of a fluorine atom at the 3-position enhances lipophilicity and metabolic stability.
- Methoxy Group : A methoxy group at the 4-position contributes to the compound's electronic properties, potentially influencing its interaction with biological targets.
- Pyrimidine and Piperidine Moieties : These groups are crucial for the compound's activity against various kinases, which are often implicated in cancer progression.
The primary mechanism by which this compound exhibits biological activity is through the inhibition of specific protein kinases. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is frequently associated with cancer.
Kinase Inhibition
Research indicates that compounds similar to this compound act as selective inhibitors of various receptor tyrosine kinases (RTKs) and serine/threonine kinases. This selectivity can lead to reduced off-target effects, making these compounds promising candidates for therapeutic development.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several kinase targets. The following table summarizes key findings from various studies:
Study Reference | Target Kinase | IC50 Value (µM) | Observations |
---|---|---|---|
EGFR | 0.05 | High selectivity for mutated forms over wild-type | |
BCR-ABL | 0.1 | Effective against resistant mutations | |
PDGFR | 0.2 | Moderate selectivity observed |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Case Study on Lung Cancer :
- A study involving non-small cell lung cancer (NSCLC) models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of EGFR signaling pathways.
-
Case Study on Leukemia :
- In a chronic myeloid leukemia (CML) model, the compound demonstrated potent activity against BCR-ABL fusion proteins, leading to apoptosis in leukemic cells. This suggests potential for use in patients resistant to first-line therapies.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature due to fluorination may enhance absorption.
- Distribution : Studies suggest a favorable volume of distribution, indicating effective tissue penetration.
- Metabolism : Metabolized primarily via CYP450 enzymes; however, specific pathways remain to be fully elucidated.
- Elimination : Predominantly excreted through feces, with minimal renal clearance noted.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)12-3-4-15(29-2)14(20)9-12/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYPWGSJBHAHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)OC)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.